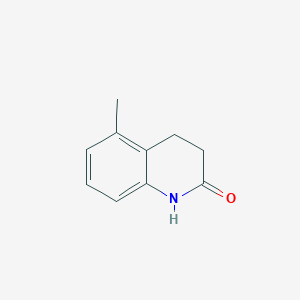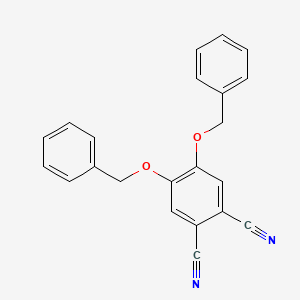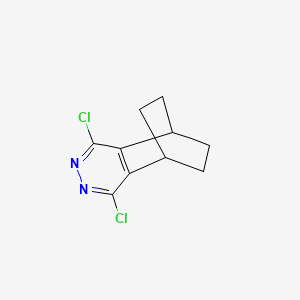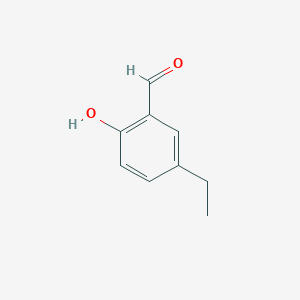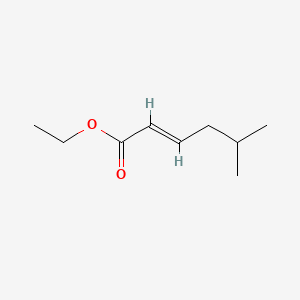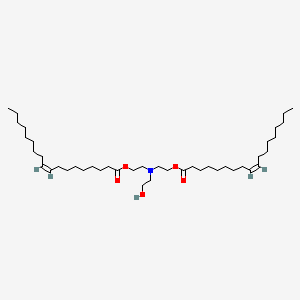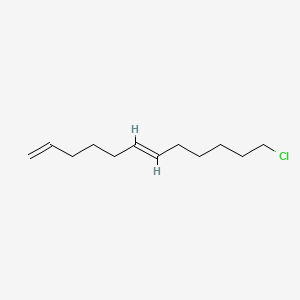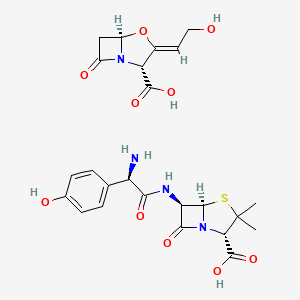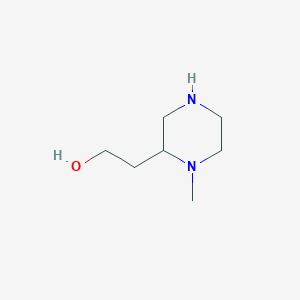
Tridecyl b-D-maltopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecyl b-D-maltopyranoside (TDMP) is a natural product found in many plants, fungi, and bacteria. It is a sugar-based molecule with a long chain of three carbon atoms. TDMP has been studied extensively for its potential as a therapeutic agent due to its ability to interact with proteins, carbohydrates, and lipids. Its primary application is in the synthesis of complex carbohydrates and the regulation of cell signaling pathways. The mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for TDMP research are discussed in
Aplicaciones Científicas De Investigación
Membrane Protein Crystallization
Tridecyl β-D-maltopyranoside is instrumental in the crystallization of membrane proteins. It acts as an effective detergent that maintains protein solubility and prevents the formation of insoluble aggregates. This is crucial for obtaining high-quality crystals for X-ray crystallography, which is essential for determining the three-dimensional structures of membrane proteins .
Protein Purification
Due to its non-ionic nature, Tridecyl β-D-maltopyranoside is suitable for protein purification techniques. It helps in solubilizing proteins from biological membranes without denaturing them, thus preserving their biological activity. This property is particularly valuable in the purification of delicate proteins that are sensitive to ionic detergents .
Biochemical Assays
In biochemical assays, Tridecyl β-D-maltopyranoside can be used to solubilize cell membranes or organelles, allowing for the study of membrane-bound enzymes and receptors in a controlled environment. Its mild nature ensures that the integrity of the proteins is maintained during the assay procedures .
Pharmaceutical Applications
Tridecyl β-D-maltopyranoside finds application in drug delivery systems. It is commonly used as a surfactant for solubilizing and stabilizing various pharmaceutical compounds, thereby improving the bioavailability and delivery of drugs. This is particularly important for drugs with poor water solubility .
Cosmetic Formulations
In the cosmetic industry, Tridecyl β-D-maltopyranoside can be utilized as a surfactant in formulations due to its gentle and non-irritating properties. It helps in the formation of micelles, which can encapsulate oily substances, allowing for their easy removal from the skin or hair .
Food Industry
While specific applications of Tridecyl β-D-maltopyranoside in the food industry are not well-documented, its properties as a non-ionic surfactant could potentially be exploited for the emulsification and stabilization of food products. However, its use would be subject to regulatory approval and safety evaluations .
Environmental Applications
The potential environmental applications of Tridecyl β-D-maltopyranoside could include its use as a biodegradable surfactant for the remediation of contaminated sites. Its effectiveness in solubilizing hydrophobic compounds could be beneficial in cleaning up oil spills or other environmental contaminants .
Mecanismo De Acción
Target of Action
Tridecyl β-D-maltopyranoside is primarily targeted at membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction .
Mode of Action
As a non-ionic detergent and surfactant, Tridecyl β-D-maltopyranoside interacts with membrane proteins by solubilizing and stabilizing them . This interaction helps maintain the proteins in a soluble, monodispersed state, preventing them from forming insoluble aggregates .
Pharmacokinetics
As a surfactant, it is known to improve the bioavailability and delivery of drugs .
Result of Action
The primary result of Tridecyl β-D-maltopyranoside’s action is the maintenance of membrane proteins in a soluble, monodispersed state . This prevents the proteins from forming insoluble aggregates, which is particularly important in the successful crystallization of membrane proteins .
Action Environment
The action of Tridecyl β-D-maltopyranoside is influenced by environmental factors. For instance, in studies on membrane protein crystallization, it has been found that the presence of salt is necessary for Tridecyl β-D-maltopyranoside to effectively maintain protein solubility .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-33-24-22(32)20(30)23(17(15-27)35-24)36-25-21(31)19(29)18(28)16(14-26)34-25/h16-32H,2-15H2,1H3/t16-,17-,18-,19+,20-,21-,22-,23-,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPRPDMVGIRGBV-IYBATYGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432745 |
Source


|
| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecyl b-D-maltopyranoside | |
CAS RN |
93911-12-7 |
Source


|
| Record name | Tridecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B1600141.png)

